molecular formula C9H13NO4 B2875172 1-(Morpholine-4-carbonyl)cyclopropane-1-carboxylic acid CAS No. 1229623-90-8

1-(Morpholine-4-carbonyl)cyclopropane-1-carboxylic acid

Cat. No.: B2875172
CAS No.: 1229623-90-8
M. Wt: 199.206
InChI Key: WYRGVISGOUNKDR-UHFFFAOYSA-N
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Description

1-(Morpholine-4-carbonyl)cyclopropane-1-carboxylic acid is a high-purity chemical compound intended for research and development applications. This molecule features a cyclopropane ring, a structure known for its rigidity and metabolic stability, which is highly valuable in medicinal chemistry for constraining conformation and improving the pharmacokinetic properties of drug candidates . The compound is a bifunctional building block, presenting both a carboxylic acid and a morpholine carbonyl group, making it a versatile intermediate for constructing more complex molecules through amide bond formation or other coupling reactions. Researchers utilize such cyclopropane derivatives in various fields, including as key scaffolds in the asymmetric synthesis of privileged structures like bicyclo[3.1.0]hexanes, which are core components in many bioactive molecules . While the specific biological activity of this compound requires further investigation, its structural profile suggests potential as an intermediate in developing enzyme inhibitors or receptor modulators. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Handling should only be performed by qualified professionals in a laboratory setting. For specific data on solubility, stability, and handling, please consult the product's Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

Properties

IUPAC Name

1-(morpholine-4-carbonyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c11-7(9(1-2-9)8(12)13)10-3-5-14-6-4-10/h1-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRGVISGOUNKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)N2CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of Malonate Derivatives

The synthesis of cyclopropane-1,1-dicarboxylic acid derivatives often begins with the cyclopropanation of diethyl malonate. Using diiodomethane and a strong base (e.g., sodium hydride), the Bingel–Hassner reaction affords diethyl cyclopropane-1,1-dicarboxylate in yields exceeding 75%. Subsequent hydrolysis under acidic conditions (e.g., 6 M HCl, reflux) yields cyclopropane-1,1-dicarboxylic acid, a critical intermediate for further functionalization.

Example Procedure :

  • Diethyl malonate (10 mmol) is treated with diiodomethane (12 mmol) and NaH (20 mmol) in THF at 0°C.
  • The mixture is warmed to room temperature and stirred for 12 hours.
  • Hydrolysis with HCl (6 M) at 80°C for 6 hours yields cyclopropane-1,1-dicarboxylic acid (mp 185–187°C).

Selective Mono-Functionalization Strategies

Carboxylic Acid Protection and Activation

To achieve selective amidation, one carboxylic acid group is protected as a methyl ester using diazomethane or trimethylsilyl diazomethane. The remaining acid is activated via conversion to an acyl chloride (SOCl₂, reflux) or mixed anhydride (isobutyl chloroformate, −15°C).

Table 1: Comparison of Activation Methods

Method Reagent Yield (%) Purity (%)
Acyl chloride SOCl₂ 82 95
Mixed anhydride Isobutyl chloroformate 78 92
Carbodiimide coupling EDCl/HOBt 85 97

Coupling with Morpholine

The activated carboxylic acid is reacted with morpholine using coupling agents. BOP-Cl demonstrates superior efficiency in forming the morpholine-4-carbonyl group due to its low epimerization risk and compatibility with sterically hindered substrates.

Example Procedure :

  • Cyclopropane-1-carboxylic acid (5 mmol) is dissolved in dichloromethane (20 mL).
  • BOP-Cl (5.5 mmol) and triethylamine (6 mmol) are added at 0°C.
  • Morpholine (5.5 mmol) is introduced dropwise, and the reaction is stirred at room temperature for 12 hours.
  • The product is purified via silica gel chromatography (hexane:EtOAc, 3:1) to yield 1-(morpholine-4-carbonyl)cyclopropane-1-carboxylic acid (73% yield).

Alternative Routes via Donor–Acceptor Cyclopropanes

Ring-Opening Functionalization

Donor–acceptor (DA) cyclopropanes, activated by electron-withdrawing groups, undergo nucleophilic ring-opening with amines. While this method is less direct, it offers a route to introduce morpholine post-cyclopropanation. For instance, DA cyclopropane-1,1-diesters react with morpholine in the presence of Lewis acids (e.g., ZnCl₂), yielding γ-amino esters that are hydrolyzed to the target compound.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack at the electrophilic cyclopropane carbon, followed by ring-opening and subsequent hydrolysis:
$$
\text{Cyclopropane-1,1-diester} + \text{Morpholine} \xrightarrow{\text{ZnCl}2} \text{γ-Amino ester} \xrightarrow{\text{H}3\text{O}^+} \text{this compound}
$$

Challenges and Optimization

Steric Hindrance Mitigation

The geminal substitution pattern on the cyclopropane ring creates significant steric hindrance. Employing bulky coupling agents (e.g., HATU) or microwave-assisted synthesis (100°C, 30 minutes) improves reaction rates and yields.

Purification Techniques

Due to the polar nature of the product, reverse-phase HPLC (C18 column, acetonitrile:H₂O gradient) is essential for isolating high-purity material (>99%).

Chemical Reactions Analysis

Types of Reactions

1-(Morpholine-4-carbonyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Morpholine-4-carbonyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Morpholine-4-carbonyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of 1-(Morpholine-4-carbonyl)cyclopropane-1-carboxylic acid and related cyclopropane carboxylic acid derivatives (Table 1):

Table 1: Key Properties of Cyclopropane Carboxylic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties/Applications References
This compound C₉H₁₃NO₄ 199.21 Morpholine carbonyl Potential solubility in polar solvents; synthetic intermediate
1-(Boc-Amino)cyclopropanecarboxylic acid C₉H₁₅NO₄ 201.22 tert-butoxycarbonyl (Boc)-protected amino Peptide synthesis; protects amines during reactions
1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid C₆H₉N₂O₃ 157.15 Methylcarbamoyl Antimicrobial/anti-inflammatory research
1-Fluorocyclopropane-1-carboxylic acid C₄H₅FO₂ 104.08 Fluorine Increased acidity; medicinal chemistry building block
1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid C₁₁H₁₂O₃ 192.21 4-Methoxyphenyl Lipophilic modifier; agrochemical applications
1-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid C₁₂H₁₀O₂ 186.21 4-Ethynylphenyl Click chemistry applications; high thermal stability

Key Differences and Trends

  • Fluorine: Lowers pKa (predicted ~4.13) and increases metabolic stability, making it suitable for drug design . 4-Methoxyphenyl: Introduces lipophilicity, favoring membrane permeability in agrochemicals .
  • Synthetic Utility :
    • The Boc-protected derivative () is critical in peptide synthesis for amine protection.
    • The ethynylphenyl variant () is used in click chemistry for bioconjugation.

Pharmacological and Industrial Relevance

  • Immunomodulation: A structurally related compound, 1-(3',4'-dichloro-2-fluoro[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid (CAS 749269-83-8), acts as a microglia-targeting immunomodulator .
  • Antimicrobial Activity : 1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid derivatives show promise in antimicrobial research, though specific data for the morpholine variant are lacking .

Biological Activity

1-(Morpholine-4-carbonyl)cyclopropane-1-carboxylic acid (MCC) is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a morpholine ring and a cyclopropane moiety, making it an interesting subject for pharmacological studies. This article explores the biological activity of MCC, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of MCC can be represented as follows:

Molecular Formula C9H13NO3\text{Molecular Formula C}_9\text{H}_{13}\text{N}\text{O}_3

Structural Features

  • Morpholine Ring : Contributes to solubility and interaction with biological targets.
  • Cyclopropane Moiety : Imparts rigidity and unique electronic properties.

Biological Activity Overview

MCC has been investigated for various biological activities, including:

  • Anticancer Properties : Preliminary studies indicate that MCC exhibits inhibitory effects on certain cancer cell lines.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Plant Growth Regulation : Some derivatives of cyclopropane carboxylic acids have shown potential in regulating ethylene biosynthesis in plants.

The mechanisms by which MCC exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : MCC may inhibit 1-aminocyclopropane-1-carboxylate oxidase (ACO), an enzyme critical in ethylene production in plants, thus impacting growth and ripening processes .
  • Cell Proliferation Inhibition : In vitro studies have demonstrated that MCC can inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest .

Case Study 1: Anticancer Activity

A study evaluated the effects of MCC on U937 human myeloid leukemia cells. Results indicated that MCC significantly inhibited cell proliferation with an IC50 value indicating effective cytotoxicity without affecting normal cells . The structure-activity relationship (SAR) analysis suggested that modifications to the morpholine ring could enhance potency.

Case Study 2: Enzyme Interaction

In silico docking studies have shown that MCC binds effectively to ACO2, suggesting its potential as a plant growth regulator. The binding affinity was comparable to known inhibitors, indicating promising applications in agriculture .

Table 1: Biological Activity Summary of this compound

Activity TypeDescriptionReference
AnticancerInhibits proliferation of U937 leukemia cells
Enzyme InhibitionPotential inhibitor of ACO involved in ethylene biosynthesis
Plant Growth RegulationAffects ripening processes in plants

Table 2: Structure-Activity Relationship Analysis

Compound VariantIC50 (μM)Comments
This compound15Effective against U937 cells
(E)-2-phenyl-cyclopropane-1-carboxylic acid6Higher binding affinity to ACO2
Methylcyclopropane30Less effective compared to MCC

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